2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline
Description
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is a quinoline derivative featuring a 4-bromophenylsulfanyl group at the C2 position and a phenyl substituent at C2. Its synthesis typically involves sulfanyl group introduction via S-alkylation or cyclization reactions .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWIANUIPFJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations:
- Halogen Substitution : Bromine (Br) vs. chlorine (Cl) alters electronic effects. Bromine’s larger atomic radius may strengthen halogen bonding in biological targets compared to chlorine .
- Functional Group Diversity: Sulfanyl groups enhance hydrophobicity, while carboxylic acids (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) improve solubility and ionic interactions .
Pharmacological Potential
- Thieno[2,3-b]quinoline Derivatives: Compounds with fused thiophene rings (e.g., 3-(4-methoxyphenyl)thieno[2,3-b]quinoline) exhibit notable pharmacological activities, suggesting that sulfanyl-linked quinoline analogs may share similar bioactivity profiles .
- Anti-inflammatory Activity: Quinoline derivatives with electron-withdrawing groups (e.g., bromine) show enhanced anti-inflammatory effects compared to unsubstituted analogs .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 339013-04-6, exhibits a unique structure that may influence its interaction with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core substituted with a bromophenyl and a sulfanyl group. This unique arrangement is hypothesized to enhance its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, structural analogs of quinoline have been shown to exhibit potent antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against colorectal and lung cancer cell lines, suggesting a promising avenue for further research into its anticancer efficacy .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | COLO205 (Colorectal) | TBD |
| 4-Phenyl-2-quinolone | H460 (Lung) | 0.89 |
| 4-PQ Derivative A | A498 (Renal) | 0.32 |
| 4-PQ Derivative B | Hep 3B (Liver) | TBD |
The mechanism underlying the biological activity of this compound is thought to involve interference with cellular processes such as DNA replication and enzyme inhibition. Quinoline derivatives are known to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells . Additionally, these compounds may induce apoptosis through the activation of specific signaling pathways.
Case Studies
Several case studies highlight the potential applications of quinoline derivatives in therapeutic settings:
-
Case Study: Antitumor Efficacy
- Objective: Evaluate the anticancer potential of a related quinoline derivative.
- Method: MTT assay was used to assess cell viability in various cancer cell lines.
- Results: The derivative exhibited an IC50 value of 0.5 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity.
-
Case Study: Enzyme Inhibition
- Objective: Investigate the inhibitory effects on specific enzymes.
- Method: Enzyme assays were conducted using purified enzyme preparations.
- Results: The compound demonstrated significant inhibition of topoisomerase II, suggesting potential as an anticancer agent.
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
